![molecular formula C13H9ClN2 B152740 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 237435-19-7](/img/structure/B152740.png)
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C13H9ClN2. It is a member of the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylpyridine with a chlorinating agent to introduce the chlorine atom at the 7-position of the pyridine ring. This is followed by cyclization to form the fused pyrrolo[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, including the use of suitable solvents, catalysts, and temperature control .
化学反应分析
Types of Reactions
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学研究应用
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and signaling pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom at the 7-position.
7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its chemical reactivity and biological activity. These structural features can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery .
属性
IUPAC Name |
7-chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-7-15-12-8-11(16-13(10)12)9-4-2-1-3-5-9/h1-8,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBRNMJLZZVBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CC(=C3N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430797 |
Source


|
| Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237435-19-7 |
Source


|
| Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)
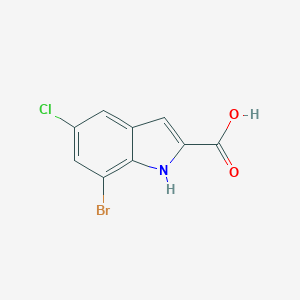
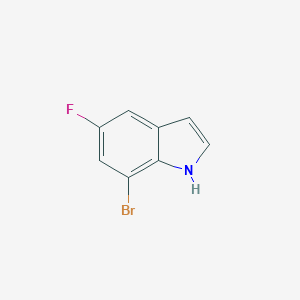
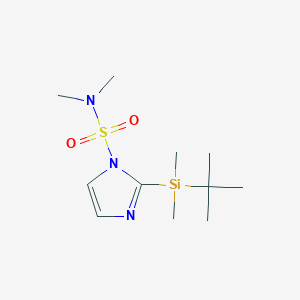
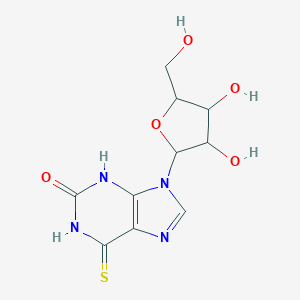
![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)
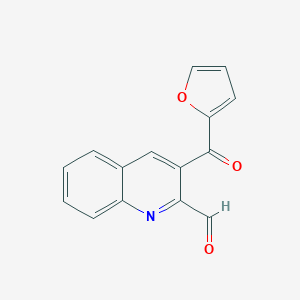

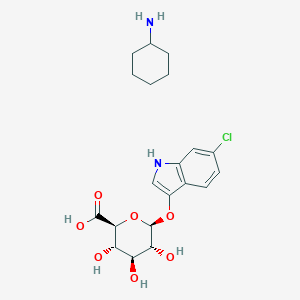

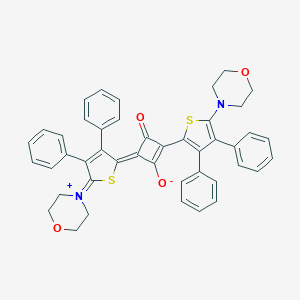

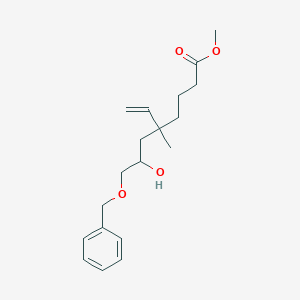
![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
